Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate
Overview
Description
Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is an organic compound with the molecular formula C12H8F3NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carboxylate ester makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- Methyl 1-(trifluoromethyl)quinoline-3-carboxylate
- Methyl 1-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 1-(trifluoromethyl)benzene-3-carboxylate
Uniqueness: Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)9-6-7-4-2-3-5-8(7)10(16-9)12(13,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIPSOPUEONRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721102 | |
Record name | Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006707-71-6 | |
Record name | Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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